NITROMIFENE -

NITROMIFENE

Catalog Number: EVT-1551835
CAS Number:
Molecular Formula: C27H28N2O4
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A non-steroidal estrogen antagonist (as the 1:1 citrate) most commonly used as a research tool in animal studies.
Overview

Nitromifene is a synthetic compound classified as a nonsteroidal selective estrogen receptor modulator. It is chemically identified as 1-(4-nitrophenyl)-2-phenyl-2-(1-pyrrolidinyl)ethanol and is associated with the triphenylethylene class of compounds, sharing structural similarities with well-known antiestrogens like Tamoxifen. Developed under various code names such as CI-628, Nitromifene exhibits significant antiestrogenic activity and has been primarily investigated for its potential therapeutic applications in hormone-dependent cancers, particularly breast cancer. Despite its promising profile, Nitromifene has never been marketed commercially.

Source and Classification

Nitromifene is derived from a multi-step synthetic process that involves reactions starting from 4-methoxybenzaldehyde and nitroethane, leading to the formation of its core structure. This compound falls under the category of selective estrogen receptor modulators, which are agents that can act as estrogen antagonists or agonists depending on the target tissue. Its classification as an estrogen receptor antagonist highlights its role in inhibiting the proliferation of estrogen-dependent tumor cells.

Synthesis Analysis

The synthesis of Nitromifene involves several intricate steps:

  1. Formation of Core Structure: The initial step involves the reaction of 4-methoxybenzaldehyde with nitroethane to yield a nitrostyrene intermediate.
  2. Cyclization: This intermediate undergoes cyclization with phenol in the presence of a base, resulting in the formation of the triphenylethylene core structure.
  3. Functional Group Introduction: Additional functional groups are introduced through various chemical transformations to achieve the final product.
Molecular Structure Analysis

The molecular structure of Nitromifene can be represented using various structural formulas:

  • Canonical SMILES: COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4
  • InChI Key: MFKMXUFMHOCZHP-UHFFFAOYSA-N

Structural Data

  • Molecular Formula: C23H28N2O3
  • Molecular Weight: 396.48 g/mol
  • Appearance: Solid powder
  • Purity: Typically >98%.
Chemical Reactions Analysis

Nitromifene participates in various chemical reactions:

  1. Oxidation: The nitro group can be oxidized to form nitroso or higher oxidation state derivatives.
  2. Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of palladium catalysts.
  3. Electrophilic Substitution: The aromatic rings within Nitromifene can undergo electrophilic substitution reactions, including nitration and halogenation.

Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.

Mechanism of Action

Nitromifene functions primarily as an estrogen receptor antagonist. It binds to estrogen receptors, inhibiting their activation by endogenous estrogens. This action leads to a decrease in estrogen-dependent cell proliferation, making it potentially effective in treating hormone-sensitive cancers. The compound's unique pharmacological profile distinguishes it from other selective estrogen receptor modulators, offering different therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: White to off-white powder
  • Melting Point: Not specifically documented but typically characterized by high thermal stability.

Chemical Properties

Relevant data regarding its interactions with biological systems indicate significant activity as an estrogen receptor antagonist, contributing to its potential applications in oncology.

Applications

Nitromifene has been primarily studied for its potential applications in treating hormone-dependent cancers, particularly breast cancer. Its ability to inhibit estrogen receptor activity positions it as a candidate for research into new therapeutic strategies against tumors that are sensitive to hormonal regulation. Although it has not been commercially marketed, ongoing studies may further elucidate its efficacy and safety profiles in clinical settings.

Introduction to Nitromifene (CI-628)

Chemical and Pharmacological Profile of Nitromifene

Nitromifene (developmental codes CI-628, CN-55945) is a nonsteroidal selective estrogen receptor modulator (SERM) with the chemical name 1-[2-[4-[1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine. Its molecular formula is C27H28N2O4, yielding a molecular weight of 444.53 g/mol. The compound typically exists as a citrate salt (C27H28N2O4·C6H8O7) with a molecular weight of 636.65 g/mol [3] [6]. Structurally, Nitromifene features a triphenylethylene core modified with a nitro group (-NO2) and a methoxy substituent (-OCH3), classifying it among the triarylethylene antiestrogens [3].

Table 1: Key Chemical Identifiers of Nitromifene

PropertyValue
CAS Number (free base)10448-84-7
CAS Number (citrate salt)5863-35-4
Molecular Formula (base)C27H28N2O4
SMILES NotationCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N+[O-])C3=CC=C(OCCN4CCCC4)C=C3
IUPAC Name1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine

Pharmacologically, Nitromifene functions as a competitive antagonist at estrogen receptors (ERs), displacing estradiol in target tissues. Notably, it dissociates from the ER ~250 times faster than estradiol—a kinetic property linked to its antagonistic efficacy [3]. In vitro studies confirm its anti-proliferative action in ER-positive MCF-7 breast cancer cells, achieving 70% inhibition at concentrations of 0.5–1.0 μM [2]. Metabolic activation occurs via hepatic O-demethylation, generating demethyl Nitromifene (CI628M), a phenolic metabolite with higher ER affinity and bioactivity than the parent compound [6].

Historical Development as a Triarylethylene Antiestrogen

Nitromifene emerged in the mid-1960s during early explorations of nonsteroidal antiestrogens. Synthesized by Parke-Davis (developmental code CI-628), it was among the first compounds—alongside clomiphene, nafoxidine, and tamoxifen—demonstrating tissue-specific ER modulation [3] [4]. Preclinical studies in the 1970s revealed its multifaceted antiestrogenic properties:

  • Antitumor Activity: Suppressed growth of chemically induced and transplanted mammary tumors in rodents [6].
  • Receptor Translocation: Induced nuclear translocation of the ER complex, preventing cytosol receptor replenishment [6].
  • Antiuterotropic Effects: Exhibited potent, prolonged inhibition of estrogen-induced uterine growth in immature rats [6].
  • Neuroendocrine Actions: Blocked estradiol uptake in pituitary and hypothalamic tissues, suppressing sexual behavior in rats [6].

Despite promising efficacy, Nitromifene was never clinically marketed. Its development coincided with the rise of tamoxifen, which demonstrated superior oral bioavailability and therapeutic utility in breast cancer. Nevertheless, Nitromifene provided critical insights into ER pharmacology, illustrating that antiestrogens could achieve tissue-selective effects—a foundational concept for later SERM classification [1] [4].

Table 2: Key Preclinical Findings for Nitromifene

Biological SystemObserved EffectSignificance
Mammary Tumors (Rodents)Suppressed chemically induced tumor growthValidated antiestrogen efficacy in oncology models
Uterine Tissue (Rats)Blocked estrogen-induced hypertrophyConfirmed antiuterotropic activity
Estradiol Binding (MCF-7)Displaced radiolabeled estradiol from EREstablished competitive antagonism at receptor
Brain/Pituitary (Rats)Inhibited estradiol uptake and sexual behaviorDemonstrated neuroendocrine modulation

Comparative Classification Within Selective Estrogen Receptor Modulators (SERMs)

Nitromifene belongs to the first-generation triphenylethylene SERMs, characterized by their structural similarity to diethylstilbestrol and mixed agonist/antagonist profiles. Its classification hinges on three mechanistic attributes:

Tissue-Selective ER Modulation

Like other SERMs, Nitromifene exhibits differential activity across tissues:

  • Antagonistic in breast and uterine tissue (inhibits proliferation)
  • Partial agonistic in bone (mild antiresorptive effects observed in early models) [4] [5]This selectivity arises from ligand-induced ER conformational changes, altering co-regulator recruitment (e.g., preferential binding of corepressors in mammary tissue) [5] [8].

Structural and Mechanistic Comparison to Later SERMs

  • vs. Tamoxifen: Both share a triphenylethylene backbone, but Nitromifene’s nitro group confers faster ER dissociation kinetics. Tamoxifen’s hydroxylated metabolites (e.g., endoxifen) enable stronger ER binding and prolonged antagonism [1] [4].
  • vs. Raloxifene: Nitromifene lacks the benzothiophene core of second-generation SERMs. Raloxifene’s rigid structure facilitates pure antagonism in uterine tissue—an improvement over Nitromifene’s partial agonism [4] [5].
  • vs. Bazedoxifene: Modern SERMs exhibit engineered LBD (ligand-binding domain) interactions for optimized tissue selectivity. Nitromifene’s simpler structure lacks this precision [1] [8].

Role in SERM Evolution

Nitromifene’s contribution to SERM pharmacology includes:

  • Proof of Concept: Validated that nonsteroidal ligands could modulate ER conformation to achieve tissue-specific effects [3] [5].
  • Metabolic Activation Pathway: Its conversion to demethyl Nitromifene foreshadowed the importance of active metabolites in SERMs like tamoxifen [6].
  • Structural Template: Informed design of nitro-substituted triphenylethylenes with improved antagonism (e.g., toremifene) [4].

Table 3: Classification of Nitromifene Among Key SERM Generations

SERM GenerationPrototype AgentsCore StructureNitromifene’s Position
First (1960s–1970s)Clomiphene, NitromifeneTriphenylethyleneFounding member; early antiestrogen prototype
Second (1980s–1990s)Tamoxifen, ToremifeneModified triphenylethyleneStructural analog with clinical translation
Third (2000s–present)Raloxifene, BazedoxifeneBenzothiophene/IndoleMechanistic precursor but structurally distinct

Properties

Product Name

NITROMIFENE

IUPAC Name

1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3

InChI Key

MFKMXUFMHOCZHP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4

Synonyms

CI 628
CI-628
CI628
CN-55,945-27
CN-55945-27
Nitromifene
Nitromifene Citrate
Nitromifene Citrate (1:1)
Nitromifene, (E)-Isomer
Nitromifene, (Z)-Isomer
Nitromiphene

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.